molecular formula C10H10N2O2 B1418978 N-(3-amino-4-methoxyphenyl)prop-2-ynamide CAS No. 1153544-51-4

N-(3-amino-4-methoxyphenyl)prop-2-ynamide

Cat. No.: B1418978
CAS No.: 1153544-51-4
M. Wt: 190.2 g/mol
InChI Key: IJXMLKMDBOQGKY-UHFFFAOYSA-N
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Description

“N-(3-amino-4-methoxyphenyl)prop-2-ynamide” is a chemical compound with the molecular formula C10H10N2O2. It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” has been determined using various techniques such as 1H NMR, 13C NMR, ESI-mass spectrometry, FT-IR, UV/Vis, and elemental analysis . The X-ray crystal structures of similar compounds have also been successfully determined, showing a planar molecule geometry .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in cycloaddition reactions .

Scientific Research Applications

Antioxidant and Anticancer Activities

Derivatives of N-(3-amino-4-methoxyphenyl)prop-2-ynamide have been synthesized and tested for their antioxidant and anticancer activities. Novel derivatives have shown significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid in DPPH radical scavenging assays. Furthermore, these compounds exhibited cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, with some derivatives identified as potent inhibitors against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Structural Investigations

Structural investigations of closely related compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, have provided insights into their molecular structures through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies have revealed the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure, enhancing our understanding of the structural basis for their biological activities (Venkatesan et al., 2016).

Fluorescence Binding Studies

Fluorescence binding studies with bovine serum albumin (BSA) have been conducted for p-hydroxycinnamic acid amides derivatives, providing valuable information on the interaction dynamics between these compounds and protein targets. This research aids in understanding the pharmacokinetic properties and potential therapeutic applications of these compounds (Meng et al., 2012).

Enzyme Inhibition for Drug Design

Research on benzenesulfonamides carrying the benzamide moiety, which includes derivatives of this compound, has shown promising results as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase enzymes. These findings have implications for the design of new drugs targeting neurodegenerative diseases and glaucoma, respectively (Tuğrak et al., 2020).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism, using microbial systems to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, demonstrates an innovative approach to drug development. This method facilitates the production of metabolites for structural characterization and the evaluation of their pharmacological properties, offering a new avenue for the development of therapeutics with improved efficacy and safety profiles (Zmijewski et al., 2006).

Properties

IUPAC Name

N-(3-amino-4-methoxyphenyl)prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h1,4-6H,11H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXMLKMDBOQGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.